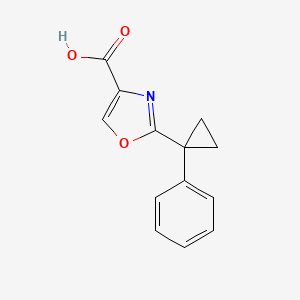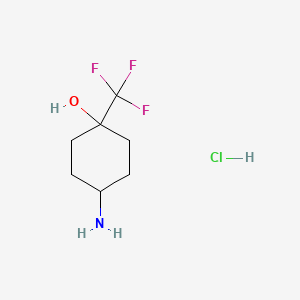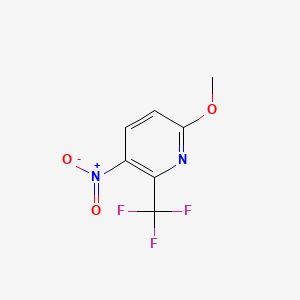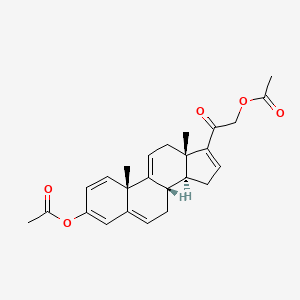![molecular formula C19H27N5O5S B568974 Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate CAS No. 1621083-43-9](/img/structure/B568974.png)
Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests the presence of an aminophenyl group (aniline derivative), a pyrazine ring (a six-membered ring with two nitrogen atoms), and a tert-butyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates. In the case of tert-butyl carbamates, they are often used in the synthesis of N-Boc-protected anilines .Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, are known to participate in a variety of chemical reactions. For example, they have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carbamates, for example, often have moderate polarity due to the presence of the carbamate group .Aplicaciones Científicas De Investigación
Chemical Reactions and Catalysis
Sulphonated resins have been investigated for their role in the synthesis of methyl tert-butyl ether (MTBE), an important anti-knocking additive in gasoline. This research focuses on the environmental and stability concerns associated with current catalysts and explores heteropoly acids (HPA) like dodecatungstosilicic acid H4SiW12O40 (HSiW) as prospective alternatives. The study discusses the catalytic reaction mechanism, kinetic measurements, and the effect of different oxide supports on catalytic activity, emphasizing the search for environmentally friendly and stable catalysts for MTBE synthesis (Bielański et al., 2003).
Environmental Impacts and Biodegradation
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the microbial capacity to degrade ETBE under aerobic conditions through various intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). This review also discusses the genes facilitating ETBE transformation, emphasizing the potential for natural attenuation and enhanced bioremediation strategies (Thornton et al., 2020).
Synthesis and Applications of Related Compounds
The synthesis of N-heterocycles using chiral sulfinamides, particularly tert-butanesulfinamide, has been explored for its role in the stereoselective synthesis of amines and their derivatives. This review covers methodologies for synthesizing piperidines, pyrrolidines, azetidines, and their fused derivatives, showcasing the importance of sulfinamides in the creation of structurally diverse and therapeutically relevant compounds (Philip et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex organic molecule that may interact with various proteins or enzymes in the body .
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it may influence .
Pharmacokinetics
Based on its molecular weight (20826 g/mol) and predicted properties such as melting point (109-114 °C) and density (1152±006 g/cm3), it may have moderate bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability .
Propiedades
IUPAC Name |
tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5S/c1-19(2,3)29-18(25)21-11-5-6-14-12-22-16(17(23-14)28-4)24-30(26,27)15-9-7-13(20)8-10-15/h7-10,12H,5-6,11,20H2,1-4H3,(H,21,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVIYPQEJIVJJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)
